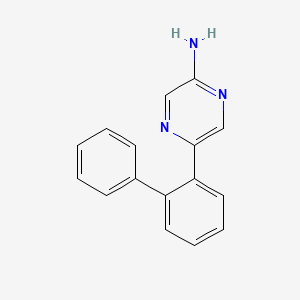![molecular formula C19H23NO3S B4062223 4-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}morpholine](/img/structure/B4062223.png)
4-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}morpholine
Vue d'ensemble
Description
4-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}morpholine is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.13986477 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with morpholine and sulfonamide structures, similar to 4-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}morpholine, have demonstrated antimicrobial properties. For instance, Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various strains of bacteria and fungi, highlighting its potential in combating multidrug-resistant strains of microorganisms (Oliveira et al., 2015).
Organic Synthesis and Oxidation Reactions
Morpholine derivatives have been employed in the improvement of odorless Corey–Kim and Swern oxidations, as reported by Nishide et al. (2004), indicating their utility in organic synthesis processes (Nishide et al., 2004). Additionally, Ye et al. (2016) designed a new type of sulfoxide that enhanced Swern oxidation of alcohols under mild conditions, showing the relevance of such compounds in facilitating organic reactions (Ye et al., 2016).
Anticancer Research
Research on novel indole-based sulfonohydrazide derivatives containing morpholine rings, as conducted by Gaur et al. (2022), has shown promise in anticancer activity, particularly against breast cancer cells. This indicates a potential application in designing anticancer therapies (Gaur et al., 2022).
Electrochemical and Material Science
Morpholinium-functionalized polymers have been investigated for their suitability in electrochemical applications, such as in fuel cells, due to their stability and conductivity. Morandi et al. (2015) explored novel anion-exchange membranes based on morpholinium blends, highlighting their potential in enhancing the performance of electrochemical devices (Morandi et al., 2015).
Propriétés
IUPAC Name |
4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-16-7-9-18(10-8-16)24(21,22)15-19(17-5-3-2-4-6-17)20-11-13-23-14-12-20/h2-10,19H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDEYCKBGNESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4062142.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B4062145.png)

![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4062151.png)
![7-(4-{[3-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B4062159.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4062163.png)
![N-benzyl-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-butanamine](/img/structure/B4062171.png)
![8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4062181.png)
![N-1-adamantyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4062187.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B4062196.png)
![2-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4062200.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4062210.png)

![methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate](/img/structure/B4062244.png)
